

Comprehensive Analytical Protocols for the Characterization of 5-Methoxy-1-methylisoquinoline

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Compound of Interest

Compound Name: 5-Methoxy-1-methylisoquinoline

CAS No.: 84689-37-2

Cat. No.: B3157166

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Abstract

5-Methoxy-1-methylisoquinoline is a heterocyclic compound with a structural backbone found in numerous biologically active alkaloids. Its synthesis and potential application in medicinal chemistry and materials science necessitate robust and reliable analytical methods to ensure its identity, purity, and structural integrity. This guide provides a suite of detailed application notes and step-by-step protocols for the comprehensive characterization of **5-Methoxy-1-methylisoquinoline** utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are designed to be self-validating and are grounded in established analytical principles, providing researchers and drug development professionals with the tools for rigorous quality control and structural elucidation.

Introduction

The isoquinoline nucleus is a fundamental scaffold in a vast array of natural products, most notably alkaloids like morphine and papaverine, which exhibit significant physiological effects. [1] The specific substitution pattern on this scaffold, such as the methoxy group at the 5-position and the methyl group at the 1-position in **5-Methoxy-1-methylisoquinoline**, can profoundly influence the molecule's physicochemical properties, reactivity, and biological activity. Therefore, unambiguous characterization is a critical step in any research or development pipeline involving this compound.

This document outlines a multi-technique approach for the definitive analysis of **5-Methoxy-1-methylisoquinoline**. Each protocol is presented with an explanation of the underlying scientific principles, guiding the user in not only executing the method but also in understanding the causality behind experimental choices.

Physicochemical and Spectroscopic Data Summary

A summary of the fundamental properties and key expected analytical data for **5-Methoxy-1-methylisoquinoline** is provided for quick reference.

Property/Technique	Data
Molecular Formula	C ₁₁ H ₁₁ NO
Molecular Weight	173.21 g/mol
Appearance	Expected to be a solid or oil
¹ H NMR (predicted)	Peaks corresponding to aromatic, methoxy, and methyl protons.
¹³ C NMR (predicted)	Resonances for all 11 carbon atoms, including quaternary carbons.
GC-MS	Molecular Ion (M ⁺) at m/z 173.
FTIR	Characteristic bands for C-O, C=N, C=C, and C-H vibrations.
UV λ _{max}	Expected absorption maxima characteristic of the isoquinoline chromophore.[1]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the cornerstone for determining the purity of non-volatile and thermally stable organic compounds. A reversed-phase method is highly effective for separating **5-Methoxy-1-methylisoquinoline** from potential impurities arising from its synthesis.[2]

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds with varying polarities can be effectively resolved and eluted.

Experimental Protocol

Instrumentation and Materials:

- HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Sample Diluent: 50:50 (v/v) Acetonitrile/Water.
- Reference standard of **5-Methoxy-1-methylisoquinoline**.

Chromatographic Conditions: | Parameter | Value | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 254 nm and 280 nm (or DAD scan 200-400 nm) | | Injection Volume | 10 µL | | Gradient Program | Time (min) | %B | | | 0 | 20 | | | 15 | 90 | | | 17 | 90 | | | 17.1 | 20 | | | 20 | 20 |

Procedure:

- **Standard Preparation:** Prepare a stock solution of the reference standard in the sample diluent at a concentration of 1 mg/mL. Prepare a working standard at 0.1 mg/mL by diluting the stock solution.
- **Sample Preparation:** Accurately weigh and dissolve the synthesized **5-Methoxy-1-methylisoquinoline** in the sample diluent to a final concentration of approximately 0.1 mg/mL.
- **Analysis:** Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject the sample and standard solutions and record the chromatograms.
- **Data Analysis:** Identify the peak for **5-Methoxy-1-methylisoquinoline** in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the purity of the sample using the area percent method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation and Volatile Impurity Profiling

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for identifying the compound by its mass spectrum and for detecting any volatile impurities.[3]

Principle of the Method

In GC, volatile compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint.[4]

Experimental Protocol

Instrumentation and Materials:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- Capillary Column: 30 m x 0.25 mm ID, 0.25 μm film thickness, with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms or equivalent).[5]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Solvent: Dichloromethane or Ethyl Acetate.

GC-MS Conditions:

Parameter	Value
Inlet Temperature	270 °C
Injection Volume	1 μL
Split Ratio	20:1
Oven Program	Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
MS Source Temp.	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV

| Mass Range | Scan from m/z 40 to 400 |

Procedure:

- Sample Preparation: Prepare a dilute solution of **5-Methoxy-1-methylisoquinoline** (e.g., 100 $\mu\text{g}/\text{mL}$) in dichloromethane.
- Analysis: Inject the prepared sample into the GC-MS system.
- Data Analysis:
 - Identify the peak corresponding to **5-Methoxy-1-methylisoquinoline** in the total ion chromatogram (TIC).

- Analyze the mass spectrum of this peak. Confirm the presence of the molecular ion (M^+) at m/z 173.
- Examine the fragmentation pattern for characteristic ions. Expected fragments may include the loss of a methyl group ($[M-15]^+$) or a methoxy group ($[M-31]^+$).
- Search the obtained mass spectrum against a commercial or in-house spectral library for further confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of an organic compound. ^1H and ^{13}C NMR, along with 2D techniques, provide information on the chemical environment, connectivity, and spatial relationships of all atoms in the molecule.[6]

Principle of the Method

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is dependent on the local chemical environment, allowing for the differentiation of atoms within a molecule.

Experimental Protocol

Instrumentation and Materials:

- NMR Spectrometer (e.g., 400 MHz or higher).
- 5 mm NMR tubes.
- Deuterated solvent (e.g., Chloroform-d, CDCl_3) with Tetramethylsilane (TMS) as an internal standard.

Data Acquisition:

- Sample Preparation: Dissolve 5-10 mg of **5-Methoxy-1-methylisoquinoline** in approximately 0.6 mL of CDCl_3 in an NMR tube.
- ^1H NMR: Acquire a standard proton spectrum.
- ^{13}C NMR: Acquire a proton-decoupled carbon spectrum.
- 2D NMR (if required for full assignment): Acquire COSY (Correlation Spectroscopy) to establish H-H couplings, and HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached and long-range coupled carbons.

Expected Spectral Features and Data Interpretation:

- ^1H NMR:
 - A singlet around δ 3.9-4.1 ppm for the methoxy ($-\text{OCH}_3$) protons.
 - A singlet around δ 2.7-2.9 ppm for the methyl ($-\text{CH}_3$) protons at the 1-position.
 - A series of multiplets and doublets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the isoquinoline ring system.
- ^{13}C NMR:
 - A resonance around δ 55-60 ppm for the methoxy carbon.
 - A resonance around δ 20-25 ppm for the methyl carbon.
 - Multiple resonances in the aromatic region (δ 110-160 ppm) for the carbons of the isoquinoline core.
- Structure Confirmation: The number of signals, their chemical shifts, multiplicities (splitting patterns), and integrations in the ^1H spectrum, along with the chemical shifts in the ^{13}C spectrum, should be fully consistent with the structure of **5-Methoxy-1-methylisoquinoline**. 2D NMR data can be used to unambiguously assign each signal to a specific atom in the molecule.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Principle of the Method

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending). An FTIR spectrum is a plot of infrared intensity versus wavenumber, where absorption bands indicate the presence of specific functional groups.

Experimental Protocol

Instrumentation and Materials:

- FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

- **Background Scan:** Collect a background spectrum of the empty, clean ATR crystal.
- **Sample Scan:** Place a small amount of the **5-Methoxy-1-methylisoquinoline** sample directly onto the ATR crystal.
- **Data Acquisition:** Scan from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . Average at least 16 scans to improve the signal-to-noise ratio.
- **Data Analysis:** The resulting spectrum will be automatically ratioed against the background. Identify the characteristic absorption bands.

Expected Characteristic Absorption Bands:

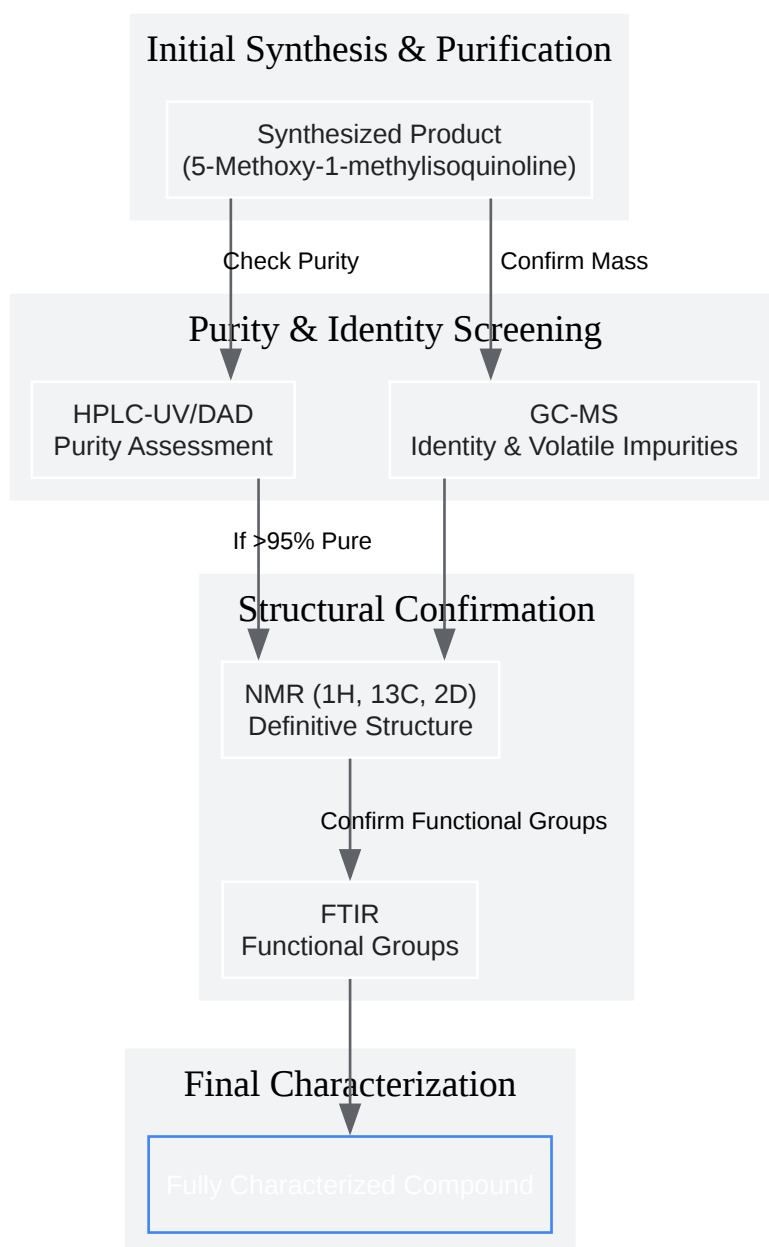
Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3050-3000	C-H Stretch	Aromatic
~2950-2850	C-H Stretch	Aliphatic (CH ₃)
~1620-1580	C=N Stretch	Isoquinoline Ring
~1580-1450	C=C Stretch	Aromatic Ring
~1250-1200	C-O Stretch	Aryl Ether (asymmetric)
~1050-1000	C-O Stretch	Aryl Ether (symmetric)

| ~850-750 | C-H Bend | Aromatic (out-of-plane) |

The presence of strong bands in the C-O stretching region confirms the methoxy group, while bands in the C=N and C=C regions are characteristic of the isoquinoline core.^{[7][8]}

Comprehensive Analytical Workflow

A logical and systematic workflow ensures that all aspects of the compound's identity, structure, and purity are confirmed.



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Caption: Comprehensive analytical workflow for compound characterization.

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